molecular formula C22H17ClN4O5S B2913793 2-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide CAS No. 898438-94-3

2-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide

Cat. No.: B2913793
CAS No.: 898438-94-3
M. Wt: 484.91
InChI Key: UTMZJZGZDQWERE-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide is a fascinating compound known for its unique molecular structure and diverse applications in fields such as chemistry, biology, and medicine. It combines a range of functional groups that make it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound typically involves several synthetic steps, each carefully orchestrated to introduce and protect various functional groups. A common synthetic route may begin with the nitration of benzenesulfonamide, followed by chlorination. Subsequent steps involve the introduction of the quinazolinone moiety through cyclization reactions. Each step requires precise control of reaction conditions, including temperature, pH, and solvents used to ensure the correct formation of intermediates and the final product.

Industrial Production Methods

On an industrial scale, the production of 2-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Catalysts, automated reactors, and continuous flow methods are often employed to enhance efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions It Undergoes

This compound is reactive under various conditions, undergoing oxidation, reduction, and substitution reactions. For instance, the nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon. The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions Used

  • Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid can be used.

  • Reduction: Reducing agents such as hydrogen gas, palladium on carbon, or lithium aluminum hydride.

  • Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or amines in appropriate solvents (e.g., ethanol, tetrahydrofuran) are common.

Major Products Formed

The reactions typically yield intermediates or products with modified functional groups, enhancing their utility in various applications. For instance, reduction of the nitro group results in the corresponding amine, which can be further modified to create a range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a versatile intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes. Its ability to modulate biochemical pathways makes it a candidate for drug discovery and development, particularly in the search for new treatments for diseases such as cancer and infectious diseases.

Medicine

Medically, the compound’s structure allows it to interact with specific molecular targets within the body, potentially leading to therapeutic effects. Its applications in medicine are being explored through preclinical studies and clinical trials.

Industry

In industry, this compound is utilized in the development of novel materials with unique properties, such as enhanced durability or reactivity. Its role in catalysis and materials science is a growing area of research.

Mechanism of Action

The mechanism by which 2-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide exerts its effects involves binding to specific molecular targets. This interaction can inhibit or modify the activity of enzymes or receptors, altering cellular pathways. The nitrobenzenesulfonamide moiety plays a crucial role in this interaction, often acting as the primary binding site.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as quinazolinones or benzenesulfonamides, 2-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide stands out due to its unique combination of functional groups. This uniqueness imparts distinct reactivity and biological activity, making it valuable in diverse applications.

List of Similar Compounds

  • Quinazolin-4-one derivatives

  • Benzenesulfonamide derivatives

  • Nitrobenzene derivatives

Each of these similar compounds shares some structural features with this compound, but none combine these features in quite the same way, giving this compound its unique profile.

Hope that satisfies your curiosity about this fascinating compound!

Properties

IUPAC Name

2-chloro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O5S/c1-13-11-15(26-14(2)24-20-6-4-3-5-17(20)22(26)28)8-10-19(13)25-33(31,32)21-12-16(27(29)30)7-9-18(21)23/h3-12,25H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMZJZGZDQWERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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